5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 1,3-diketones with aminopyrazoles. For instance, the reaction of 2,4-pentanedione with 3-amino-5,7-dimethylpyrazole in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the dearomatization of the pyrimidine ring.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives with dearomatized rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the design of small molecules with diverse biological activities, including potential drug candidates.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can act as an inhibitor for certain enzymes, making it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . This interaction can affect various cellular pathways, including those involved in DNA synthesis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines (e.g., 3-fluoro, 3-chloro, 3-bromo, 3-iodo derivatives)
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(2)13-9(12-6)8(4-10)5-11-13/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTGTASECSGJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384799 | |
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-16-4 | |
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo?
A1: this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it reacts with phenyl isothiocyanate to yield a previously unreported thioanilide derivative. [] This derivative then acts as a precursor for creating various novel polyheterocyclic compounds. [] Additionally, reacting the enamine derivative of the thioanilide with hydrazine hydrate or hydroxylamine hydrochloride leads to the formation of distinct tetraheterocyclic compounds. []
A2: Yes, X-ray crystallography has been used to confirm the structures of this compound derivatives. [] Furthermore, one specific derivative, 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been found to crystallize with two independent molecules in its asymmetric unit. The crystal structure is stabilized by various interactions including C—H⋯N contacts, N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions. []
Q2: Why is this compound of interest to researchers studying potential bioactive compounds?
A3: Researchers are exploring the synthesis of this compound and its transformation into amido derivatives as a potential bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold. [] This area of research is driven by the desire to discover new compounds with potentially valuable biological activities. []
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